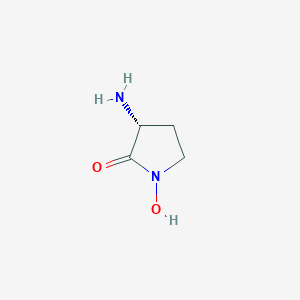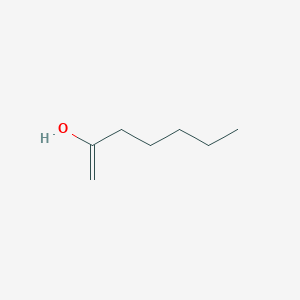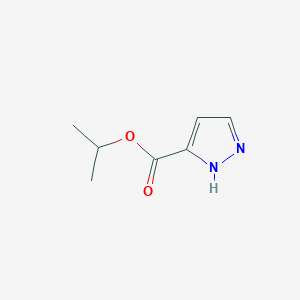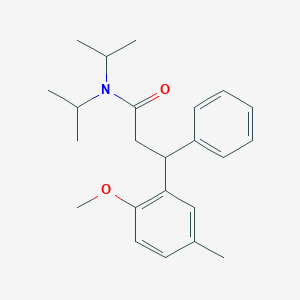
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane, also known as Bisphenol S (BPS), is a synthetic compound that is widely used in the production of plastic products, such as water bottles, food containers, and thermal receipts. BPS is a substitute for Bisphenol A (BPA), which has been linked to various health problems. Despite being considered a safer alternative to BPA, recent studies have shown that BPS may also pose health risks.
Wirkmechanismus
BPS exerts its effects by binding to estrogen receptors, which are proteins that regulate the activity of estrogen hormones. BPS has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This can disrupt the normal functioning of the endocrine system, leading to various health problems.
Biochemical and Physiological Effects:
BPS has been shown to have a number of biochemical and physiological effects on the body. These include:
- Disruption of the normal functioning of the endocrine system, leading to hormonal imbalances and increased risk of cancer and other diseases.
- Alteration of the development of the reproductive system, leading to reduced fertility and other reproductive problems.
- Increased risk of obesity and metabolic disorders, such as type 2 diabetes.
- Increased risk of cardiovascular disease, such as hypertension and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
BPS has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers with limited resources. It is also easy to use and can be incorporated into a variety of experimental designs. However, there are also some limitations to the use of BPS in lab experiments. For example, it may not accurately reflect the effects of other endocrine disruptors in the environment, and its effects may vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several areas of future research that are needed to better understand the effects of BPS on human health. These include:
- Further studies on the effects of BPS on the development of the reproductive system, including the effects on fertility and pregnancy outcomes.
- Studies on the long-term effects of BPS exposure on the risk of cancer and other diseases.
- Studies on the potential interactions between BPS and other endocrine disruptors in the environment.
- Development of safer alternatives to BPS for use in plastic products.
Conclusion:
Bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane, or BPS, is a synthetic compound that is widely used in the production of plastic products. While it is considered a safer alternative to this compound A (BPA), recent studies have shown that it may also pose health risks. BPS is widely used in scientific research to study the effects of endocrine disruptors on human health. It exerts its effects by binding to estrogen receptors, disrupting the normal functioning of the endocrine system, and leading to various health problems. Further research is needed to better understand the effects of BPS on human health and develop safer alternatives for use in plastic products.
Synthesemethoden
BPS is synthesized through a reaction between 4-hydroxybenzophenone and phenol sulfonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
BPS is widely used in scientific research as a tool to study the effects of endocrine disruptors on human health. Endocrine disruptors are chemicals that interfere with the normal functioning of the endocrine system, which regulates various biological processes, such as growth, development, and reproduction. BPS is used to study the effects of endocrine disruptors on the development of the reproductive system, as well as the risk of cancer and other diseases.
Eigenschaften
CAS-Nummer |
115481-73-7 |
|---|---|
Molekularformel |
C25H20O5S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
phenyl 2-[bis(4-hydroxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C25H20O5S/c26-20-14-10-18(11-15-20)25(19-12-16-21(27)17-13-19)23-8-4-5-9-24(23)31(28,29)30-22-6-2-1-3-7-22/h1-17,25-27H |
InChI-Schlüssel |
LQYZLQQJRLKQPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Andere CAS-Nummern |
115481-73-7 |
Synonyme |
BHPMM bis(4-hydroxyphenyl)(2-(phenoxysulfonyl)phenyl)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





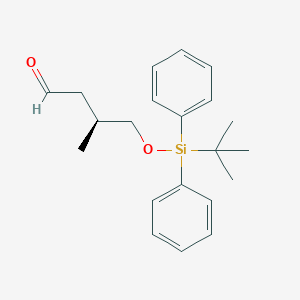

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

